

# Application Notes and Protocols for ATTO 594 Maleimide in Cysteine Labeling

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## Compound of Interest

Compound Name: ATTO 594

Cat. No.: B15552726

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## Introduction

**ATTO 594** is a fluorescent label belonging to the rhodamine dye family, characterized by its strong absorption, high fluorescence quantum yield, and excellent photostability.[1][2][3] Its maleimide derivative, **ATTO 594** maleimide, is a thiol-reactive probe that enables the specific, covalent labeling of cysteine residues in proteins and other biomolecules.[2][4] This specific mode of conjugation is highly valuable for a multitude of applications in research and drug development, including fluorescence microscopy, single-molecule detection, and flow cytometry.[1] The hydrophilic nature of **ATTO 594** ensures good water solubility of the dye-protein conjugate.[1]

The reaction between the maleimide group and the sulfhydryl group of a cysteine residue proceeds optimally at a neutral pH range of 7.0-7.5, forming a stable thioether bond.[4] This allows for the selective labeling of cysteines in the presence of other nucleophilic residues like lysines, which are more reactive at higher pH values.

These application notes provide a comprehensive overview of the properties of **ATTO 594** maleimide, detailed protocols for protein labeling and characterization, and an example of its application in studying protein dynamics through single-molecule Fluorescence Resonance Energy Transfer (smFRET).

## Properties of ATTO 594 Maleimide

A summary of the key physical and spectral properties of **ATTO 594** maleimide is presented in the table below.

Property	Value	Reference
Molecular Weight	928.09 g/mol	[3]
Excitation Maximum ( $\lambda_{ex}$ )	603 nm	[3][4]
Emission Maximum ( $\lambda_{em}$ )	626 nm	[3][4]
Molar Extinction Coefficient ( $\epsilon$ )	120,000 M <sup>-1</sup> cm <sup>-1</sup>	[3][4]
Fluorescence Quantum Yield ( $\eta$ )	0.85	[3]
Correction Factor (280 nm)	0.50	[4]
Recommended Solvent	DMSO or DMF	[3][4]
Storage Conditions	-20°C, protected from light and moisture	[4]

## Experimental Protocols

### Protocol 1: Cysteine-Specific Protein Labeling with ATTO 594 Maleimide

This protocol outlines the steps for the covalent labeling of a protein with available cysteine residues using **ATTO 594** maleimide.

Materials:

- Protein of interest with at least one accessible cysteine residue
- ATTO 594** maleimide
- Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

- Phosphate-Buffered Saline (PBS), pH 7.4 (8 g NaCl, 0.2 g KCl, 1.44 g Na<sub>2</sub>HPO<sub>4</sub>·2H<sub>2</sub>O, and 0.24 g KH<sub>2</sub>PO<sub>4</sub> in 1 L distilled water)
- (Optional) TCEP (tris(2-carboxyethyl)phosphine) or DTT (dithiothreitol) for disulfide bond reduction
- Gel filtration column (e.g., Sephadex G-25)
- Reaction tubes
- Spectrophotometer

#### Procedure:

- Protein Preparation:
  - Dissolve the protein in PBS buffer (pH 7.4) to a final concentration of 1-5 mg/mL.
  - If the protein contains disulfide bonds that need to be reduced to expose cysteine residues for labeling, add a 10-fold molar excess of TCEP and incubate for 30-60 minutes at room temperature. If using DTT, the excess DTT must be removed by dialysis or a desalting column prior to adding the dye, as it will react with the maleimide. TCEP does not need to be removed.
- **ATTO 594** Maleimide Stock Solution Preparation:
  - Allow the vial of **ATTO 594** maleimide to warm to room temperature before opening to prevent moisture condensation.
  - Prepare a 10 mM stock solution of the dye by dissolving it in anhydrous DMF or DMSO. For example, dissolve 1 mg of **ATTO 594** maleimide (MW = 928.09) in 107 µL of solvent.
  - This stock solution should be prepared fresh for optimal reactivity.
- Labeling Reaction:
  - Add a 10- to 20-fold molar excess of the **ATTO 594** maleimide stock solution to the protein solution. The optimal ratio may need to be determined empirically for each protein.

- Gently mix the reaction mixture and incubate for 2 hours at room temperature, protected from light. For sensitive proteins, the incubation can be performed overnight at 4°C.
- Purification of the Labeled Protein:
  - After the incubation period, it is crucial to remove the unreacted dye. This is typically achieved using a gel filtration column (e.g., Sephadex G-25).
  - Equilibrate the column with PBS buffer (pH 7.4).
  - Apply the reaction mixture to the column.
  - Elute the labeled protein with PBS buffer. The first colored band to elute will be the protein-dye conjugate, while the slower-moving band will be the free dye.
  - Collect the fractions containing the labeled protein.
- Storage:
  - Store the purified, labeled protein at 4°C, protected from light. For long-term storage, it is recommended to add a cryoprotectant like glycerol (to a final concentration of 50%) and store at -20°C or -80°C.

## Protocol 2: Determination of the Degree of Labeling (DOL)

The Degree of Labeling (DOL), which represents the average number of dye molecules per protein molecule, can be determined spectrophotometrically.

Procedure:

- Measure the absorbance of the purified protein-dye conjugate at 280 nm ( $A_{280}$ ) and at the absorbance maximum of **ATTO 594**, which is 603 nm ( $A_{603}$ ).
- Calculate the concentration of the protein using the following formula, which corrects for the absorbance of the dye at 280 nm:

$$\text{Protein Concentration (M)} = [A_{280} - (A_{603} \times CF_{280})] / \epsilon_{\text{protein}}$$

Where:

- $A_{280}$  is the absorbance of the conjugate at 280 nm.
- $A_{603}$  is the absorbance of the conjugate at 603 nm.
- $CF_{280}$  is the correction factor for **ATTO 594** at 280 nm (0.50).
- $\epsilon_{\text{protein}}$  is the molar extinction coefficient of the protein at 280 nm (in  $M^{-1}cm^{-1}$ ).
- Calculate the concentration of the dye using the Beer-Lambert law:

$$\text{Dye Concentration (M)} = A_{603} / \epsilon_{\text{dye}}$$

Where:

- $A_{603}$  is the absorbance of the conjugate at 603 nm.
- $\epsilon_{\text{dye}}$  is the molar extinction coefficient of **ATTO 594** at 603 nm ( $120,000 M^{-1}cm^{-1}$ ).
- Calculate the DOL:

$$\text{DOL} = \text{Dye Concentration (M)} / \text{Protein Concentration (M)}$$

## Quantitative Data

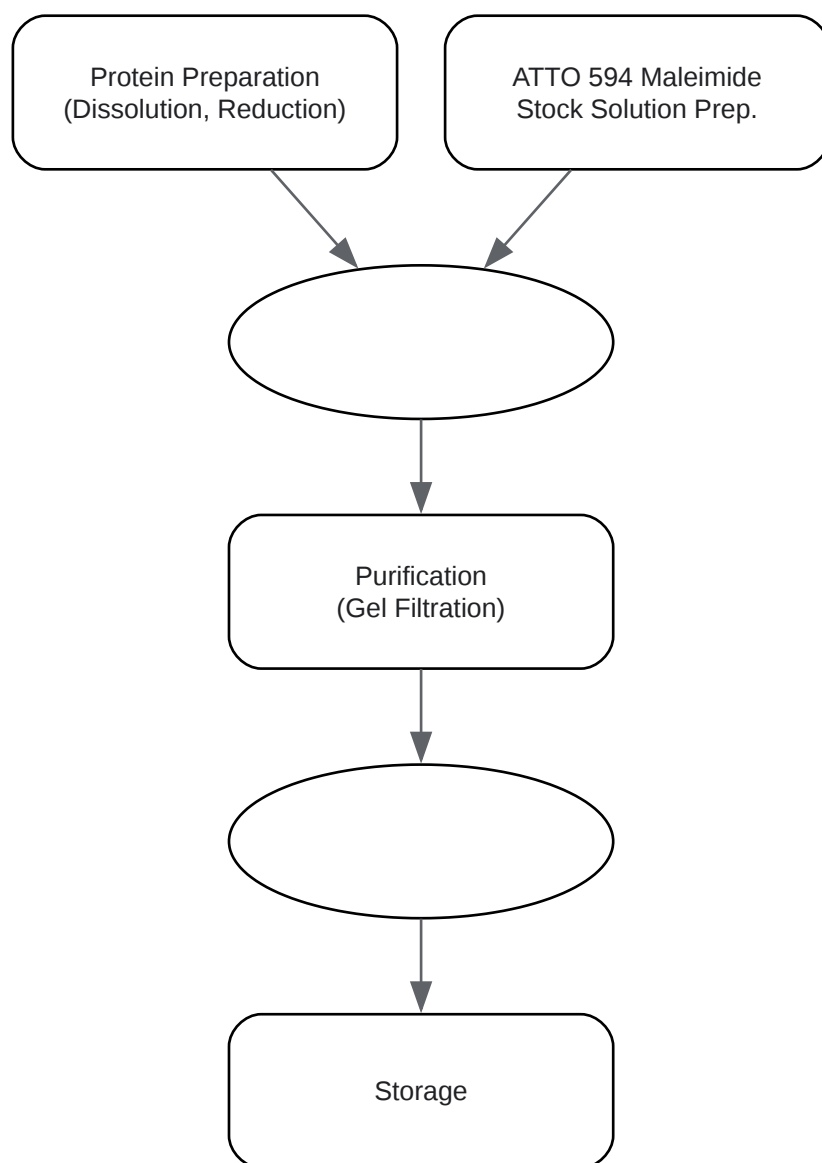
The efficiency of cysteine labeling with maleimide dyes is typically high, often ranging from 70% to 90%. However, the actual labeling efficiency and stoichiometry can vary depending on the protein's structure, the accessibility of the cysteine residue, and the reaction conditions. Below is a table with representative data.

Protein	Labeled Residue(s)	Dye	Labeling Efficiency/D OL	Application	Reference
$\sigma^{70}$ (R596C mutant)	Cys596	Alexa Fluor 488 Maleimide	91%	Fluorescence Spectroscopy	<a href="#">[5]</a>
$\sigma^{70}$ (R596C mutant)	Cys596	Alexa Fluor 647 Maleimide	70%	Fluorescence Spectroscopy	<a href="#">[5]</a>
Calmodulin (T34C/T110C)	Cys34, Cys110	ATTO 594 Maleimide	Not specified, used for FRET	smFRET	<a href="#">[6]</a>
Bovine Serum Albumin (BSA)	Cys34	Maleimide-activated	20-30 maleimides per BSA	Immunization	<a href="#">[7]</a>

## Visualizations

### Experimental Workflow for Cysteine Labeling

The following diagram illustrates the general workflow for labeling a protein with **ATTO 594** maleimide.

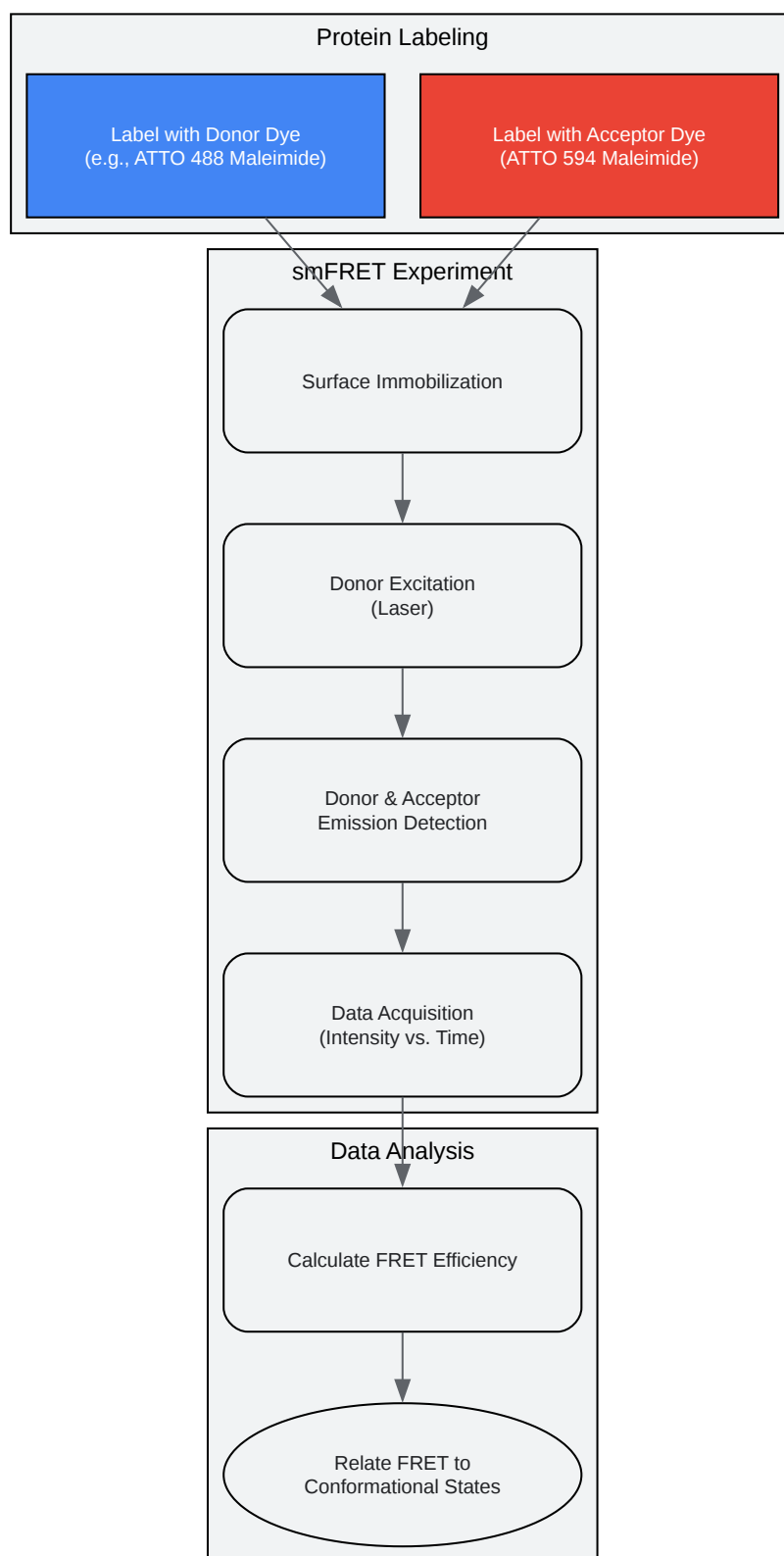


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Caption: Workflow for **ATTO 594** maleimide labeling of proteins.

## Application in Studying Protein Dynamics: Single-Molecule FRET (smFRET)

**ATTO 594** is frequently used as an acceptor fluorophore in smFRET experiments to study conformational changes in proteins, which is fundamental to understanding many signaling pathways.



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Caption: Experimental workflow for a single-molecule FRET study.



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